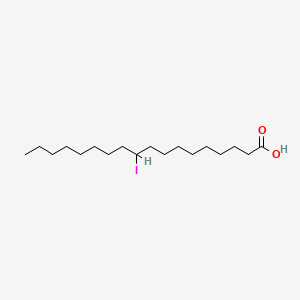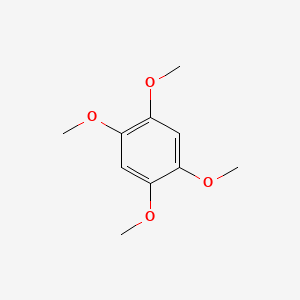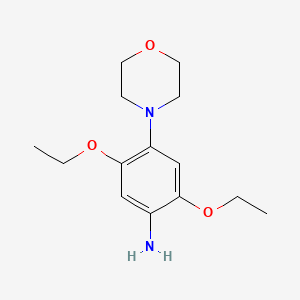
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)
Overview
Description
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is an anthocyanin cation consisting of cyanidin with a 6-O-malonyl-beta-D-glucosyl residue attached at the 3-hydroxy position . This compound is a type of anthocyanin, which are water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables . Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is particularly noted for its antioxidant properties and potential health benefits .
Mechanism of Action
Target of Action
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), also known as Cyanidin-3-(6’-malonylglucoside), is an anthocyanin cation . Anthocyanins are known to interact with a variety of cellular targets, including various enzymes and receptors involved in inflammation and oxidative stress pathways .
Mode of Action
It is known that anthocyanins like cyanidin-3-(6’-malonylglucoside) can interact with their targets to modulate their activity . This can lead to changes in cellular signaling pathways, resulting in various physiological effects.
Biochemical Pathways
Anthocyanins are involved in various biochemical pathways. They are known to modulate the metabolism of glucose, fatty acids, and lipids by regulating different genes and signaling pathways . They also play a role in the oxidative stress pathway, where they can act as antioxidants to neutralize reactive oxygen species .
Pharmacokinetics
Anthocyanins are generally known to be absorbed in the upper digestive tract and undergo extensive first-pass metabolism . The metabolites then enter the bloodstream and are distributed throughout the body .
Result of Action
The action of Cyanidin-3-(6’-malonylglucoside) can result in various molecular and cellular effects. For instance, it has been reported to have antioxidant, antimicrobial, anti-inflammatory, antidiabetic, anti-obesity, neuroprotective, and anticancer properties . These effects are likely the result of its interaction with various cellular targets and its involvement in multiple biochemical pathways .
Action Environment
The action of Cyanidin-3-(6’-malonylglucoside) can be influenced by various environmental factors. For example, its stability and bioavailability can be affected by pH . Furthermore, its efficacy can be influenced by factors such as the presence of other compounds, the specific cellular environment, and individual differences in metabolism and absorption .
Biochemical Analysis
Biochemical Properties
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, it has been shown to interact with enzymes like superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress . Additionally, it interacts with proteins involved in cell signaling pathways, such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Cellular Effects
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate AMPK in human HepG2 cells, leading to increased fatty acid oxidation and improved lipid metabolism . Furthermore, it can modulate the expression of genes involved in antioxidant defense, inflammation, and apoptosis, thereby protecting cells from oxidative damage and inflammation .
Molecular Mechanism
The molecular mechanism of action of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) involves several pathways. It binds to and activates AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and increased fatty acid oxidation . Additionally, it can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . This compound also modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and light exposure. Studies have shown that this compound is relatively stable under acidic conditions but can degrade under alkaline conditions . Long-term exposure to Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) has been shown to have sustained antioxidant and anti-inflammatory effects in various cell types .
Dosage Effects in Animal Models
The effects of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including potential liver toxicity and gastrointestinal disturbances . The threshold for these adverse effects varies depending on the species and the duration of exposure.
Metabolic Pathways
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is involved in several metabolic pathways, including the flavonoid biosynthesis pathway. It interacts with enzymes such as chalcone synthase (CHS) and flavanone 3-hydroxylase (F3H), which are involved in the biosynthesis of anthocyanins . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in lipid and glucose metabolism .
Transport and Distribution
Within cells and tissues, Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in oxidative stress responses and energy metabolism . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) typically involves the enzymatic glycosylation of cyanidin . This process can be carried out using recombinant Escherichia coli strains engineered to express the necessary glycosyltransferase enzymes . The reaction conditions often include the presence of UDP-glucose as a glycosyl donor and cyanidin as the acceptor molecule .
Industrial Production Methods
Industrial production of cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) can be achieved through biotechnological methods involving the fermentation of genetically modified microorganisms . These microorganisms are engineered to produce high yields of the desired anthocyanin by optimizing the expression of key biosynthetic enzymes . The fermentation process is followed by extraction and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound under mild conditions.
Substitution: Substitution reactions often involve nucleophilic reagents such as hydroxide ions or amines.
Major Products
The major products formed from these reactions include various derivatives of cyanidin, such as cyanidin 3-O-glucoside and cyanidin 3-O-sophoroside .
Scientific Research Applications
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cyanidin 3-O-glucoside: Another anthocyanin with similar antioxidant properties but without the malonyl group.
Pelargonidin 3-O-glucoside: An anthocyanin with a similar structure but different glycosylation pattern.
Uniqueness
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is unique due to the presence of the malonyl group, which enhances its stability and bioavailability compared to other anthocyanins . This structural feature also contributes to its distinct color properties and potential health benefits .
Properties
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O14/c25-10-4-13(27)11-6-16(23(36-15(11)5-10)9-1-2-12(26)14(28)3-9)37-24-22(34)21(33)20(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,20-22,24,32-34H,7-8H2,(H4-,25,26,27,28,29,30)/p+1/t17-,20-,21+,22-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQLTZUOXIQBDO-JZWLZXDTSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23O14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332139 | |
| Record name | Cyanidin-3-(6'-malonylglucoside) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171828-62-9 | |
| Record name | Cyanidin 3-(6′-malonylglucoside) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171828-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanidin-3-(6'-malonylglucoside) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl] (2R)-2-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3,3-dithiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B1203059.png)


![Benzo[c]phenanthren-2-ol](/img/structure/B1203068.png)





